Cas no 1158069-79-4 (1-(2-methoxyethoxy)-3,3-dimethylbutan-2-one)

1-(2-methoxyethoxy)-3,3-dimethylbutan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-(2-methoxyethoxy)-3,3-dimethylbutan-2-one
- 2-Butanone, 1-(2-methoxyethoxy)-3,3-dimethyl-
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- MDL: MFCD12062255
- Inchi: 1S/C9H18O3/c1-9(2,3)8(10)7-12-6-5-11-4/h5-7H2,1-4H3
- InChI Key: DEEUHDSXNYKQEG-UHFFFAOYSA-N
- SMILES: C(OCCOC)C(=O)C(C)(C)C
Computed Properties
- Exact Mass: 174.126
- Monoisotopic Mass: 174.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.5A^2
1-(2-methoxyethoxy)-3,3-dimethylbutan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-81936-0.25g |
1-(2-methoxyethoxy)-3,3-dimethylbutan-2-one |
1158069-79-4 | 93% | 0.25g |
$172.0 | 2023-09-02 | |
Enamine | EN300-81936-5.0g |
1-(2-methoxyethoxy)-3,3-dimethylbutan-2-one |
1158069-79-4 | 93% | 5.0g |
$1240.0 | 2023-02-12 | |
Aaron | AR01AKJC-10g |
1-(2-methoxyethoxy)-3,3-dimethylbutan-2-one |
1158069-79-4 | 93% | 10g |
$2554.00 | 2023-12-16 | |
Enamine | EN300-81936-10g |
1-(2-methoxyethoxy)-3,3-dimethylbutan-2-one |
1158069-79-4 | 93% | 10g |
$1839.0 | 2023-09-02 | |
A2B Chem LLC | AV71692-2.5g |
1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one |
1158069-79-4 | 93% | 2.5g |
$918.00 | 2024-04-20 | |
1PlusChem | 1P01AKB0-50mg |
1-(2-methoxyethoxy)-3,3-dimethylbutan-2-one |
1158069-79-4 | 93% | 50mg |
$125.00 | 2025-03-19 | |
1PlusChem | 1P01AKB0-500mg |
1-(2-methoxyethoxy)-3,3-dimethylbutan-2-one |
1158069-79-4 | 93% | 500mg |
$391.00 | 2025-03-19 | |
1PlusChem | 1P01AKB0-2.5g |
1-(2-methoxyethoxy)-3,3-dimethylbutan-2-one |
1158069-79-4 | 93% | 2.5g |
$967.00 | 2025-03-19 | |
1PlusChem | 1P01AKB0-5g |
1-(2-methoxyethoxy)-3,3-dimethylbutan-2-one |
1158069-79-4 | 93% | 5g |
$1413.00 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332938-2.5g |
1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one |
1158069-79-4 | 95% | 2.5g |
¥21117.00 | 2024-08-09 |
1-(2-methoxyethoxy)-3,3-dimethylbutan-2-one Related Literature
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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2. Book reviews
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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5. Book reviews
Additional information on 1-(2-methoxyethoxy)-3,3-dimethylbutan-2-one
Comprehensive Overview of 1-(2-methoxyethoxy)-3,3-dimethylbutan-2-one (CAS No. 1158069-79-4): Properties, Applications, and Industry Insights
In the rapidly evolving field of specialty chemicals, 1-(2-methoxyethoxy)-3,3-dimethylbutan-2-one (CAS No. 1158069-79-4) has garnered significant attention for its unique structural properties and versatile applications. This compound, characterized by its methoxyethoxy and dimethylbutanone functional groups, serves as a critical intermediate in pharmaceuticals, agrochemicals, and advanced material synthesis. Its molecular architecture, combining hydrophilicity and lipophilicity, makes it an ideal candidate for solvent formulations and reaction media in green chemistry initiatives.
The growing demand for high-purity chemical intermediates in drug development has positioned 1-(2-methoxyethoxy)-3,3-dimethylbutan-2-one as a valuable building block. Researchers frequently explore its role in API synthesis (Active Pharmaceutical Ingredients), where its stability under diverse pH conditions and compatibility with catalytic systems are highly prized. Recent studies highlight its utility in peptide coupling reactions and asymmetric hydrogenation processes—topics trending in AI-driven molecular design platforms and sustainable chemistry forums.
From an industrial perspective, this compound aligns with the green solvent revolution, a hot topic among environmental regulators and manufacturers. Its low volatility and biodegradability potential address key concerns raised in REACH compliance discussions and carbon footprint reduction strategies. Companies optimizing eco-friendly production workflows often prioritize such chemicals to meet ESG (Environmental, Social, and Governance) targets—a frequent search query among corporate sustainability officers.
Analytical chemists emphasize the compound’s spectroscopic fingerprints (notably in NMR and HPLC-MS analysis), which are extensively documented in open-access chemical databases. This transparency supports its adoption in quality-by-design (QbD) pharmaceutical manufacturing—a principle dominating FDA guidance documents. Meanwhile, material scientists investigate its role in polymer plasticizers and crosslinking agents, particularly for high-performance coatings with low VOC emissions—another trending search term in construction chemistry.
Supply chain dynamics for CAS 1158069-79-4 reflect broader shifts toward regionalized chemical sourcing, a response to global trade disruptions. Procurement teams increasingly seek local suppliers of this compound to minimize logistics risks—a behavior amplified by predictive inventory algorithms in procurement software. Furthermore, its inclusion in patented formulations for electronic materials (e.g., lithium-ion battery electrolytes) has spurred R&D investments, coinciding with surges in clean energy-related searches.
Regulatory landscapes continue to evolve, with 1-(2-methoxyethoxy)-3,3-dimethylbutan-2-one undergoing rigorous toxicological profiling to satisfy OECD test guidelines. These studies feed into QSAR models (Quantitative Structure-Activity Relationship)—a focal point for computational chemistry enthusiasts. The compound’s structure-activity relationships are also dissected in machine learning-assisted drug discovery projects, bridging gaps between cheminformatics and medicinal chemistry.
In academic circles, synthetic methodologies for this ketone derivative are optimized via flow chemistry techniques—a subject of numerous webinars and research grants. Its scalable production routes are frequently compared to traditional batch processes in process intensification case studies. Such discussions resonate with chemical engineers exploring Industry 4.0 integration, where real-time reaction monitoring and automated purification systems are paramount.
Market analysts project steady growth for 1-(2-methoxyethoxy)-3,3-dimethylbutan-2-one, driven by its multifunctional character and alignment with circular economy principles. As bio-based feedstocks gain traction, derivatization pathways for this compound using renewable resources are actively researched—a niche highlighted in grant funding announcements worldwide. This positions CAS 1158069-79-4 at the intersection of innovation and sustainability, two pillars defining modern chemical enterprise.
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